molecular formula C26H32N2O B4259934 N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide

N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide

Cat. No. B4259934
M. Wt: 388.5 g/mol
InChI Key: RUNHSJXAGDYNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience research due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide acts as a negative allosteric modulator of mGluR5, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are implicated in various neurological disorders.
Biochemical and Physiological Effects
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has been shown to have several biochemical and physiological effects in animal models. These include reducing the release of glutamate and dopamine, decreasing the expression of various inflammatory markers, and improving synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide in lab experiments is its high selectivity for mGluR5, which allows for more specific targeting of this receptor subtype. However, N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research involving N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide. One area of interest is the potential use of N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide as a therapeutic agent for various neurological disorders. Another direction is the investigation of the role of mGluR5 in other physiological processes beyond the central nervous system, such as immune function and metabolism. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide on neurotransmitter release and synaptic plasticity.

Scientific Research Applications

N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has been widely used in neuroscience research to investigate the role of mGluR5 in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide can improve cognitive deficits in animal models of Fragile X syndrome, reduce motor symptoms in Parkinson's disease, and attenuate drug-seeking behavior in addiction.

properties

IUPAC Name

N-ethyl-3-ethynyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-4-22-10-8-12-25(19-22)26(29)28(5-2)20-23-13-16-27(17-14-23)18-15-24-11-7-6-9-21(24)3/h1,6-12,19,23H,5,13-18,20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNHSJXAGDYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)C3=CC=CC(=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide
Reactant of Route 3
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.